Triethylene glycol monoheptyl ether

Description

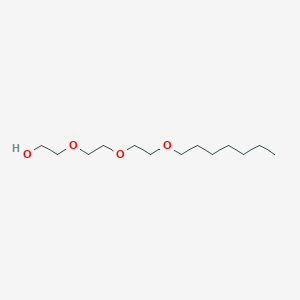

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-heptoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O4/c1-2-3-4-5-6-8-15-10-12-17-13-11-16-9-7-14/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYBFWKYAGGOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392240 | |

| Record name | Heptyltriglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55489-59-3 | |

| Record name | 2-[2-[2-(Heptyloxy)ethoxy]ethoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55489-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyltriglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Triethylene Glycol Monoheptyl Ether

Modern Approaches to the Synthesis of Triethylene Glycol Monoheptyl Ether and Related Homologues

The synthesis of triethylene glycol monoheptyl ether, while not extensively detailed in dedicated literature, can be achieved through established etherification methodologies applicable to its homologues. The primary methods include the Williamson ether synthesis and direct catalytic etherification.

The Williamson ether synthesis is a fundamental and versatile method for preparing ethers, including glycol ethers. wikipedia.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. wikipedia.org For triethylene glycol monoheptyl ether, this would involve reacting triethylene glycol with a heptyl halide. Traditional Williamson synthesis often requires strong bases like sodium metal or sodium hydride and can be hampered by the production of byproducts. google.com

Modern advancements have introduced phase-transfer catalysis to the Williamson synthesis, which allows the reaction to occur under milder, heterogeneous conditions, often using a concentrated aqueous hydroxide (B78521) phase and an organic solvent phase. google.com This technique mitigates the need for handling hazardous reagents like metallic sodium. google.com

Direct catalytic etherification offers an alternative route. This process involves reacting a glycol with an alcohol in the presence of a catalyst. Solid acid catalysts are increasingly favored for this purpose. For instance, the synthesis of diethylene glycol monoethyl ether can be achieved by reacting diethylene glycol and ethanol (B145695) with catalysts like acidic ion exchange resins (e.g., Amberlyst-15) or various zeolites (H-beta, HZSM-5, HY). google.com Similarly, modified HZSM-5 has been used to synthesize glycol ethyl ethers from ethylene (B1197577) glycol and ethanol. researchgate.net A patent describes the use of polyperfluorosulfonic acid resin catalysts to produce various glymes by reacting a glycol with a monohydric alcohol at temperatures between 100°C and 300°C. google.com This method can be applied to produce triethylene glycol monomethyl ether and could be adapted for the synthesis of the monoheptyl ether. google.com

Below is a table summarizing various catalytic systems used for the synthesis of related glycol ethers, which are applicable to the synthesis of triethylene glycol monoheptyl ether.

| Glycol Ether Product | Reactants | Catalyst System | Reaction Conditions | Conversion/Selectivity | Reference |

|---|---|---|---|---|---|

| Diethylene Glycol Dimethyl Ether (Diglyme) | Diethylene Glycol, Methanol | Polyperfluorosulfonic acid resin | T = 198-200°C, P = 810 psi, 5 hours | 77.2% conversion of diethylene glycol | google.com |

| Glycol Ethyl Ethers | Ethylene Glycol, Ethanol | Modified HZSM-5 | T = 453K (180°C), P = 7 MPa, 4 hours, Molar Ratio (Glycol:Ethanol) = 1:4 | 68.12% conversion of glycol, 98.61% selectivity for glycol ethers | researchgate.net |

| Diethylene Glycol Monoethyl Ether | Diethylene Glycol, Ethanol | Solid Acid Catalysts (e.g., Amberlyst-15, H-beta) | Molar Ratio (Glycol:Ethanol) = 1:1 to 1:20 | High selectivity for monoether | google.com |

| Ethylene Glycol Monoethyl Ether | Ethylene Glycol, Ethanol | AlCl₃ | T = 260°C, P = 6 MPa, 4 hours, Molar Ratio (Glycol:Ethanol) = 1:4 | 38.8% conversion of ethylene glycol, 59.9% selectivity for monoether | researchgate.net |

The principles of green chemistry are increasingly influencing the synthesis of glycol ethers, aiming to reduce environmental impact and improve safety. A key development is the replacement of corrosive inorganic acid catalysts with environmentally friendly solid acid catalysts. google.com These solid acids, such as zeolites and acidic resins, are often reusable, reduce waste from neutralization steps, and can lead to higher selectivity. google.comresearchgate.netresearchgate.net

Another sustainable approach involves using biomass-derived feedstocks. rsc.org For example, a novel route for synthesizing vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether has been reported, highlighting a strategy for creating valuable vinyl compounds from renewable sources. rsc.org While this is for a different ether, the principle of using bio-based starting materials, such as ethylene glycol derived from biomass, is a key green strategy applicable to the synthesis of triethylene glycol monoheptyl ether. google.com

The development of solvent-free or aqueous reaction systems is another tenet of green chemistry. A simple and green procedure for preparing poly(ethylene glycol) networks involves reactions in concentrated aqueous NaOH solutions, eliminating the need for volatile organic solvents. rsc.org Similarly, phase-transfer catalysis in Williamson ether synthesis can utilize water as a solvent phase, reducing the reliance on organic solvents. google.com These methods minimize pollution and production costs, offering a more sustainable route for industrial production. google.comgoogle.com

Derivatization and Functionalization Strategies for Triethylene Glycol Monoheptyl Ether Analogues

The terminal hydroxyl group of triethylene glycol monoheptyl ether provides a reactive site for a wide range of derivatization and functionalization strategies, a concept well-established for poly(ethylene glycol) (PEG) ethers. uni-mainz.de These modifications are crucial for tailoring the molecule's properties for specific applications.

One common strategy is esterification. The terminal alcohol can be reacted with methacrylic acid, for example, to produce triethylene glycol dimethacrylate. researchgate.net This reaction can be catalyzed by acids like methane (B114726) sulphonic acid, which is noted for having better selectivity and being more environmentally benign than sulfuric acid. researchgate.net Another approach involves reacting the terminal hydroxyl groups with methacrylic anhydride, which can be facilitated by microwave assistance in a solvent-free method to produce PEG methacrylates. researchgate.net

More advanced functionalization involves introducing highly reactive groups that enable "click" chemistry. For example, vinyl ether moieties can be incorporated into a PEG backbone. acs.orgresearchgate.net These vinyl ether groups can undergo facile and quantitative transformations, such as thiol-ene additions or acetal (B89532) formation with alcohols. acs.orgresearchgate.net The formation of an acid-labile acetal bond is particularly interesting for biomedical applications that may require controlled release. acs.org

Functionalization can also be achieved through radical surface chemistry. Using a photoinitiator like benzophenone, various functionalities such as carboxyl or amine groups can be introduced directly to a PEG network. rsc.org These strategies demonstrate the versatility of PEG-ether analogues, allowing for their adaptation into smart materials with responses to stimuli like pH or temperature. uni-mainz.de

The table below outlines several derivatization strategies applicable to the terminal hydroxyl group of triethylene glycol monoheptyl ether, based on methods used for its analogues.

| Functionalization Strategy | Reagents | Resulting Functional Group | Key Features | Reference |

|---|---|---|---|---|

| Methacrylation | Methacrylic Anhydride | Methacrylate Ester | Microwave-assisted, solvent-free method available. | researchgate.net |

| Esterification | Methacrylic Acid | Methacrylate Ester | Catalyzed by methane sulphonic acid for better selectivity. | researchgate.net |

| Acetal Formation (via vinyl ether intermediate) | Alcohol, Acid Catalyst (e.g., PTSA) | Acetal | Rapid, quantitative reaction; forms a pH-labile bond. | acs.org |

| Thiol-Ene Addition (via vinyl ether intermediate) | Thiol Compound | Thioether | Efficient click-type reaction, prevents cross-linking. | acs.orgresearchgate.net |

| Radical Surface Functionalization | Benzophenone (photoinitiator), Functional Molecule (e.g., containing amine or carboxy group) | Amine, Carboxyl, etc. | Versatile method to introduce various functionalities. | rsc.org |

Process Optimization and Scalability in Laboratory-Scale Production of Triethylene Glycol Monoheptyl Ether

Optimizing the laboratory-scale synthesis of triethylene glycol monoheptyl ether is crucial for maximizing yield and purity while ensuring an efficient process. Key parameters that require careful control include the molar ratio of reactants, reaction temperature, pressure, and catalyst selection.

In direct etherification, the molar ratio of the glycol to the alcohol significantly impacts the outcome. For the synthesis of glycol ethers, a large excess of the alcohol is often used to favor the formation of the monoether and suppress the formation of the diether. google.comgoogle.com For instance, in the synthesis of glycol ethyl ethers, an optimal molar ratio of glycol to ethanol was found to be 1:4. researchgate.net A patent for Williamson ether synthesis suggests a glycol to alkyl halide mole ratio greater than 2:1, and preferably greater than 10:1, to minimize dialkylated products. google.com

Reaction temperature and pressure are also critical. For etherification using solid acid catalysts, temperatures can range from 180°C to 260°C, with pressures up to 7 MPa being utilized to keep reactants in the liquid phase and enhance reaction rates. researchgate.netresearchgate.net In methods using polyperfluorosulfonic acid resin catalysts, reaction times of 3 to 6 hours at temperatures around 190-210°C are preferred. google.com

Catalyst choice and loading are paramount for process efficiency. The use of solid acid catalysts like modified HZSM-5 or ion-exchange resins has shown high selectivity for glycol ethers. google.comresearchgate.net Optimizing the catalyst loading is essential; for example, a study on ethylene glycol ether synthesis found an optimal catalyst dosage of 4% relative to the reactants' weight. researchgate.net

For scalability, moving from batch to continuous-flow processes can be advantageous. Continuous reactors can improve heat and mass transfer, offer better control over reaction parameters, and facilitate easier product separation. google.com Purification of the final product, triethylene glycol monoheptyl ether, would typically be achieved through distillation under reduced pressure to separate it from unreacted starting materials and any diether byproducts. google.comgoogle.com

Physicochemical Investigations and Interfacial Science of Triethylene Glycol Monoheptyl Ether Systems

Micellization Phenomena and Critical Micelle Concentration (CMC) Determination

In aqueous solutions, individual surfactant molecules, or monomers, exist in solution at low concentrations. As the concentration increases to a specific point known as the critical micelle concentration (CMC), the molecules spontaneously self-assemble into organized aggregates called micelles. aip.org This process is primarily driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic alkyl chains and water molecules.

The formation of micelles is highly dependent on both the surfactant concentration and the system's temperature. The CMC is a key indicator of this dependence. For triethylene glycol monoheptyl ether (C₇E₃), the CMC has been determined through density measurements, which show a characteristic change in slope at the point of micelle formation. aip.org As the temperature of the C₇E₃/water system increases, the CMC value decreases. This is attributed to the dehydration of the ethylene (B1197577) oxide groups in the surfactant's head, which occurs as hydrogen bonds with surrounding water molecules weaken at higher temperatures. nih.gov This makes the surfactant effectively more hydrophobic, favoring aggregation at a lower concentration. aip.orgnih.gov

The apparent molar volume of the surfactant also changes upon micellization. Below the CMC, the apparent molar volume is constant, but it increases above the CMC, reflecting the different hydration properties of individually dispersed monomers compared to those aggregated within a micelle. aip.org

Table 1: Critical Micelle Concentration (CMC) of Triethylene Glycol Monoheptyl Ether (C₇E₃) in Water at Different Temperatures

| Temperature (K) | Temperature (°C) | CMC (mass fraction, Y) | CMC (mol/L) | Reference |

|---|---|---|---|---|

| 288.15 | 15 | 0.0070 | ~2.4 x 10⁻² | aip.orgnih.gov |

| 293.15 | 20 | 0.0055 | - | aip.org |

| 298.15 | 25 | 0.0066 | ~1.7 x 10⁻² | aip.orgnih.gov |

Micellar systems are highly dynamic, characterized by the continuous exchange of surfactant monomers between the micelles and the surrounding bulk phase. This dynamic process is crucial for understanding how these systems respond to changes in conditions. Broadband ultrasonic spectra of C₇E₃/H₂O mixtures have revealed a noncritical relaxation process that directly reflects this monomer exchange. nih.gov

The kinetics of this exchange can be influenced by other factors. Studies indicate a coupling between the fluctuations in local surfactant concentration and the kinetics of micelle formation, a phenomenon described as a fluctuation-controlled monomer exchange. aip.orgnih.gov As the system approaches its critical temperature, the relaxation time distribution associated with monomer exchange broadens. nih.gov While specific models like the Aniansson-Wall model are often used to describe micelle kinetics, the behavior near the critical point in C₇E₃ systems suggests a more complex interplay of forces. nih.govacs.org

Phase Behavior and Phase Diagrams of Triethylene Glycol Monoheptyl Ether in Aqueous and Organic Media

The interaction between triethylene glycol monoheptyl ether and solvents like water leads to complex phase behavior, which can be mapped out in phase diagrams. These diagrams illustrate the conditions of temperature and concentration under which the system exists as a single phase or separates into multiple phases.

Aqueous solutions of many non-ionic surfactants, including C₇E₃, exhibit a Lower Critical Solution Temperature (LCST). Below this temperature, the surfactant and water are miscible in all proportions (or up to a certain concentration), forming a single isotropic phase. As the temperature is raised to the LCST, the solution becomes turbid, a phenomenon known as the cloud point. This turbidity signals the onset of phase separation into a surfactant-rich phase and a water-rich phase. This behavior is driven by the decreased hydration of the hydrophilic ethylene glycol chains at higher temperatures, which reduces the surfactant's solubility in water. researchgate.net

For the triethylene glycol monoheptyl ether/water system, the critical demixing point has been precisely determined.

Table 2: Critical Demixing Point of the Triethylene Glycol Monoheptyl Ether (C₇E₃) / Water System

| Parameter | Value | Reference |

|---|---|---|

| Critical Temperature (Tcrit) | 296.46 K (23.31 °C) | aip.org |

| Critical Concentration (Ycrit) | 0.1 mass fraction of surfactant | aip.org |

Triethylene glycol monoheptyl ether, like other amphiphilic glycol ethers, can act as a surfactant to stabilize microemulsions and nanoemulsions. Microemulsions are thermodynamically stable, transparent dispersions of oil and water, while nanoemulsions are kinetically stable dispersions with droplet sizes typically in the nanometer range. mdpi.com The formation of these systems depends on the properties and ratios of the oil, water, and surfactant. mdpi.com

In ternary systems of water, oil (like decane), and a glycol ether surfactant, various phase structures, often classified as Winsor I (oil-in-water microemulsion), Winsor II (water-in-oil microemulsion), or Winsor III (a three-phase system with a middle-phase microemulsion), can form. researchgate.net The stability and type of emulsion formed are highly dependent on the surfactant's ability to reduce the interfacial tension between the oil and water phases.

Adding a co-surfactant can improve the interaction of the primary surfactant with both the oil and water phases, which can expand the stability region of a microemulsion in the phase diagram. researchgate.net Similarly, the presence of electrolytes (salts) can also influence phase equilibria by affecting the hydration of the surfactant head groups and altering intermolecular interactions. bohrium.com

Adsorption at Interfaces and Surface Tension Reduction Mechanisms

Triethylene glycol monoheptyl ether (C₇E₃) is a non-ionic surfactant that, due to its amphiphilic nature, readily adsorbs at various interfaces, such as the air-water and oil-water interface. This adsorption is driven by the thermodynamic favorability of removing the hydrophobic heptyl chain from the aqueous environment and orienting the hydrophilic triethylene glycol head towards the polar phase. This molecular arrangement at the interface disrupts the cohesive energy of the solvent molecules, leading to a reduction in surface or interfacial tension.

The effectiveness of a surfactant in reducing surface tension is a key indicator of its surface activity. For C₇E₃, as its concentration in an aqueous solution increases, the surface tension of the solution decreases until it reaches a plateau. This point of minimum surface tension corresponds to the critical micelle concentration (CMC), where the interface is saturated with surfactant molecules, and any further addition of surfactant leads to the formation of micelles in the bulk solution. The structure of C₇E₃, with its heptyl chain and three ethylene glycol units, provides a balance between its hydrophilic and lipophilic properties, making it an effective agent for modifying interfacial tension.

The adsorption kinetics of triethylene glycol monoheptyl ether are noteworthy. While its adsorption rate may be slower compared to some ionic surfactants like sodium dodecyl sulfate (B86663) (SDS), it demonstrates strong adsorption capabilities. This implies that once adsorbed, the C₇E₃ molecules form a stable interfacial layer.

| Property | Value | Reference |

|---|---|---|

| General Surface Tension Reduction | Significantly lowers the surface tension of aqueous solutions. | |

| Adsorption Characteristics | Exhibits strong adsorption at interfaces. |

Solvation Behavior and Solution Thermodynamics

The solvation of triethylene glycol monoheptyl ether in aqueous solutions is a complex process governed by the interactions between its hydrophobic and hydrophilic moieties with water molecules. At concentrations below the critical micelle concentration (CMC), C₇E₃ exists as individual molecules (monomers) in the solution. The hydrophobic heptyl tail induces a structuring of the surrounding water molecules, often referred to as an "iceberg" or "hydration shell" formation, which is an entropically unfavorable state. wikipedia.org The hydrophilic triethylene glycol head, on the other hand, forms hydrogen bonds with water molecules, promoting its solubility.

The thermodynamics of micellization provide insight into the driving forces behind the self-assembly of C₇E₃ in solution. The process of micellization is spontaneous above the CMC, as indicated by a negative Gibbs free energy of micellization (ΔG°mic). This spontaneity is primarily driven by a significant positive entropy change (ΔS°mic), which results from the release of the ordered water molecules from the hydration shells of the hydrophobic tails as they aggregate to form the micellar core. wikipedia.org The enthalpy of micellization (ΔH°mic) for many non-ionic surfactants is often small and can be either slightly endothermic or exothermic.

For the triethylene glycol monoheptyl ether/water system, the critical micelle concentration has been determined from density measurements at different temperatures. researchgate.net The CMC is observed to be 0.007 mass fraction at 288.15 K and decreases to 0.0066 mass fraction at 298.15 K. This decrease in CMC with increasing temperature is a characteristic behavior for many non-ionic surfactants and is attributed to the enhanced hydrophobicity of the surfactant at higher temperatures due to the dehydration of the ethylene oxide units.

| Thermodynamic Parameter | Observation for C₇E₃ and Related Non-ionic Surfactants | Reference |

|---|---|---|

| Critical Micelle Concentration (CMC) at 288.15 K | 0.007 mass fraction | |

| Critical Micelle Concentration (CMC) at 298.15 K | 0.0066 mass fraction | |

| Gibbs Free Energy of Micellization (ΔG°mic) | Negative, indicating a spontaneous process. | nih.gov |

| Enthalpy of Micellization (ΔH°mic) | Generally small and can be endothermic or exothermic. | researchgate.net |

| Entropy of Micellization (ΔS°mic) | Large and positive, the primary driving force for micellization. | wikipedia.org |

Intermolecular Interactions and Self-Assembly Mechanisms

The self-assembly of triethylene glycol monoheptyl ether into micelles is a direct consequence of the intermolecular forces at play between the surfactant molecules and the solvent. The primary driving force for this aggregation is the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrophobic heptyl tails and water molecules. wikipedia.org This leads to the association of the heptyl chains in the core of the micelle, an environment akin to a liquid hydrocarbon.

The hydrophilic triethylene glycol headgroups form the outer corona of the micelle, interacting with the surrounding water molecules via hydrogen bonding. These headgroups also experience repulsive forces among themselves due to steric hindrance, which counteracts the attractive forces driving aggregation and plays a crucial role in determining the size and shape of the micelles. The balance between the hydrophobic attraction of the tails and the hydrophilic and steric repulsion of the heads is quantified by the critical packing parameter (CPP), which relates the volume of the hydrophobic tail (v), the area of the hydrophilic headgroup at the micelle-water interface (a₀), and the length of the hydrophobic tail (l_c).

For many non-ionic surfactants of the CₙEₘ series, the self-assembled structures can range from spherical micelles to more complex structures like cylindrical or worm-like micelles, and even lamellar phases, depending on factors such as concentration, temperature, and the presence of additives. For short-chain non-ionic surfactants like C₇E₃, the formation of small, roughly spherical micelles is generally expected at concentrations just above the CMC. In these structures, the hydrophobic tails are shielded from water in the core, and the hydrophilic heads are hydrated and exposed to the aqueous phase. youtube.com

The intermolecular interactions within the micellar core are predominantly van der Waals forces between the heptyl chains. The interactions in the corona are dominated by hydrogen bonding between the ether oxygens of the triethylene glycol units and water molecules, as well as steric repulsion between the hydrated headgroups.

Rheological Behavior of Triethylene Glycol Monoheptyl Ether-Containing Formulations

The rheological behavior of formulations containing triethylene glycol monoheptyl ether is significantly influenced by the concentration of the surfactant and the resulting self-assembled structures. At concentrations below the CMC, the solution's viscosity is expected to be close to that of water, with a slight increase due to the presence of the solvated monomers.

As the concentration increases above the CMC, the formation of micelles leads to an increase in the solution's viscosity. For many non-ionic surfactants, at moderate concentrations, the solutions exhibit Newtonian behavior, where the viscosity is independent of the shear rate. However, as the concentration is further increased, interactions between micelles can become more significant, potentially leading to non-Newtonian behavior.

In some cases, particularly with longer chain non-ionic surfactants or under specific conditions of temperature and additive presence, the micelles can grow from spherical to larger, elongated or worm-like structures. These elongated micelles can entangle, leading to a significant increase in viscosity and the emergence of viscoelastic properties. Such solutions can exhibit shear-thinning behavior, where the viscosity decreases with an increasing shear rate, as the entangled micelles align with the flow.

While specific rheological data for C₇E₃ solutions is limited in the available literature, studies on the C₇E₃/water system have investigated its (static) shear viscosity in the context of critical fluctuations. researchgate.net Research on the broader class of polyoxyethylene alkyl ethers indicates that the viscosity of their aqueous solutions is highly dependent on the self-assembled structures present, which in turn are a function of surfactant concentration and temperature.

| Concentration Range | Expected Rheological Behavior | Underlying Mechanism |

|---|---|---|

| Below CMC | Newtonian, viscosity close to water. | Presence of individual solvated monomers. |

| Above CMC (low to moderate concentrations) | Newtonian, with increased viscosity. | Formation of discrete, likely spherical, micelles. |

| High concentrations / Specific conditions | Potentially non-Newtonian (e.g., shear-thinning) and viscoelastic. | Inter-micellar interactions and potential for micellar growth and entanglement. |

Applications and Functional Roles of Triethylene Glycol Monoheptyl Ether in Advanced Materials and Processes

Role in Surfactant Science and Detergency Applications

As a non-ionic surfactant, triethylene glycol monoheptyl ether plays a significant role in formulations where the manipulation of surface tension is critical. Its amphiphilic nature allows it to position itself at the interface between oil and water, reducing the interfacial tension and enabling the mixing of otherwise immiscible substances. This property is fundamental to the science of detergency.

In cleaning applications, the hydrophobic heptyl tail of the molecule is drawn to oily and greasy soils, while the hydrophilic triethylene glycol head maintains contact with the water. This action helps to lift the soil from a surface and disperse it into the water, where it can be washed away. Glycol ethers are valued in cleaning formulations for their ability to dissolve oils, resins, and other contaminants effectively. alliancechemical.com

A key parameter in surfactant science is the Critical Micelle Concentration (CMC), which is the concentration at which surfactant molecules begin to aggregate into spherical structures called micelles. These micelles can encapsulate oils and other non-polar substances in their hydrophobic core, further enhancing cleaning efficiency. Research has determined the CMC for triethylene glycol monoheptyl ether in an aqueous solution, highlighting its efficiency as a surfactant. nih.gov The thermodynamics of micelle formation are crucial for developing stable formulations for various industrial uses.

Research Findings on Surfactant Properties:

| Property | Value/Observation | Temperature (K) | Reference |

| Critical Micelle Concentration (CMC) | 0.007 (mass fraction) | 288.15 | nih.gov |

| Critical Micelle Concentration (CMC) | 0.0066 (mass fraction) | 298.15 | nih.gov |

| Critical Demixing Point | 296.46 K (23.31°C) | - | nih.gov |

| Relaxation Rate (Γ₀) of Order Parameter Fluctuations | 3.1 x 10⁹ s⁻¹ | - | nih.gov |

This interactive table summarizes key surfactant properties of Triethylene Glycol Monoheptyl Ether as determined by scientific studies.

The moderate water solubility of triethylene glycol monoheptyl ether, compared to the higher solubility of shorter-chain glycol ethers like the monobutyl ether, makes it particularly well-suited for micellar systems. Its slow evaporation rate is another advantageous property in cleaning formulations, allowing for longer contact time with the substrate.

Emulsification and Demulsification Mechanisms in Industrial Separations

The ability of triethylene glycol monoheptyl ether to modify interfacial tension makes it valuable in both the creation and breaking of emulsions.

Emulsification: In many industrial products, from coatings to personal care items, stable emulsions are required. Triethylene glycol monoheptyl ether can act as an emulsifier, promoting the dispersion of one liquid into another. Its slow evaporation rate and strong adsorption at the oil-water interface contribute to the long-term stability of these emulsions. The balance between its hydrophilic head and hydrophobic tail allows it to effectively stabilize droplets, preventing them from coalescing.

Demulsification: Conversely, in industries like petroleum production, breaking emulsions is a critical step. Crude oil is often extracted as a water-in-oil emulsion, and this water must be removed before refining. jafedelsu.orgmdpi.com Chemical demulsification is the most common method used to achieve this separation. mdpi.comresearchgate.net Surfactants, like triethylene glycol monoheptyl ether, can be designed to disrupt the stable interfacial film that surrounds water droplets in the crude oil. By displacing the naturally occurring emulsifiers (like asphaltenes and resins) at the interface, they promote the coalescence of small water droplets into larger ones that can then be separated by gravity. researchgate.netnih.gov Polyhydric alcohols and their derivatives have shown effectiveness in this process. jafedelsu.org Studies have shown that adding certain glycols as co-solvents can enhance the performance of commercial demulsifiers, accelerating water separation.

The mechanism involves the surfactant migrating to the oil-water interface, weakening the interfacial film, and altering the interfacial tension to favor droplet coalescence. The efficiency of this process can be influenced by factors such as demulsifier concentration, temperature, and the water content of the emulsion. nih.gov

Dispersant Properties and Particle Stabilization in Colloidal Systems

Triethylene glycol monoheptyl ether functions as an effective dispersant, preventing solid particles from aggregating and settling in a liquid medium. This is essential for maintaining the stability and performance of colloidal systems. The mechanism of stabilization is typically steric hindrance. The surfactant molecules adsorb onto the surface of the particles, with the heptyl chain anchoring to the particle and the hydrophilic triethylene glycol chains extending into the surrounding liquid. These extended chains create a repulsive layer that prevents particles from getting close enough to clump together.

This property is utilized in a variety of formulations:

Inks and Coatings: In pigment dispersions for inks and paints, glycol ethers are used as solvents and dispersants. epo.orgatamanchemicals.comwipo.int They ensure that the pigment particles are evenly distributed throughout the liquid base, which is crucial for achieving uniform color and application properties. Lower alkyl ethers of polyhydric alcohols are often preferred for this purpose. epo.org

Toothpaste and Cosmetics: In cosmetic formulations like toothpaste, related glycol ethers are used as dispersants. For instance, they can help keep components like xanthan gum uniformly distributed, ensuring the product's texture and consistency. atamanchemicals.com

Ceramics: In the preparation of technical ceramics, binders and dispersants are used to create a uniform slurry of ceramic particles before firing. The ability of glycol ethers to stabilize particle suspensions is valuable in such applications.

Utilization as a Co-solvent and Compatibilizer in Diverse Formulations

The unique molecular structure of triethylene glycol monoheptyl ether, containing both ether and alcohol functional groups, allows it to act as a versatile solvent and an excellent coupling agent, or compatibilizer. It can dissolve a wide range of both polar and non-polar substances, making it a valuable component in complex formulations where multiple ingredients with different solubilities must be combined into a stable, homogeneous mixture. chemimpex.com

Key Functions as a Co-solvent and Compatibilizer:

Improving Formulation Stability: In products like household and industrial cleaners, glycol ethers act as coupling agents that enhance performance and improve shelf stability by preventing phase separation. atamanchemicals.com

Enhancing Film Formation in Coatings: In water-based coatings, it can act as a coalescing agent. As the paint dries and water evaporates, the co-solvent helps the polymer particles fuse together to form a continuous, uniform, and durable film. atamanchemicals.com Its slow evaporation rate is particularly beneficial, as it keeps the film open longer, improving flow-out and leveling for a smoother finish. kinampark.com

Carrier for Active Ingredients: In industries from pharmaceuticals to agriculture, it can serve as a solvent or carrier for the active ingredients, ensuring they are delivered effectively and remain stable within the formulation. chemimpex.com

The use of glycol ethers as co-solvents can also help to control the evaporation rate, viscosity, and surface tension of a formulation, providing formulators with a tool to fine-tune the final properties of their products. kinampark.com

Integration into Polymer Science and Composite Materials Development

Triethylene glycol monoheptyl ether and its related compounds have several applications in the field of polymer science, primarily as plasticizers and functional monomers.

Plasticizers: Plasticizers are additives that increase the flexibility and durability of a material. Triethylene glycol and its derivatives are known to be effective plasticizers for various polymers. wikipedia.org For example, triethylene glycol is used as a plasticizer for vinyl polymers, and the related triethylene glycol monobutyl ether also functions as a plasticizer. wikipedia.orgspecialchem.com A patent describes a plasticizer composition for polyvinyl chloride (PVC) resin containing esters of triethylene glycol, which improve properties like heating loss and plasticization efficiency. google.com The heptyl ether would be expected to perform a similar role, enhancing the deformability of polymeric compounds by embedding itself between polymer chains and reducing intermolecular forces.

Functional Monomers and Polymer Modification: While not a monomer itself, derivatives of triethylene glycol ethers can be functionalized to participate in polymerization. For instance, triethylene glycol monoethyl ether monomethacrylate is a chemically stable, hydrophilic monomer used to create polymers for various applications, including adhesives and coatings. specialchem.com Furthermore, research has shown that triethylene glycol monomethyl ether can be used to functionalize polymers like polythiophenes to create conductive materials with high stability, or to modify polymethacrylic acid. sigmaaldrich.compsu.edu This suggests the potential for using the heptyl ether derivative to impart specific properties, such as flexibility and hydrophilicity, to polymer systems.

Triethylene Glycol Monoheptyl Ether in Enhanced Oil Recovery Technologies

Enhanced Oil Recovery (EOR) refers to techniques used to increase the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery methods have been exhausted. fastercapital.com One of the most prominent chemical EOR methods is surfactant flooding, which involves injecting surfactants to mobilize oil that is trapped in the reservoir rock by capillary forces. researchgate.netyoutube.com

The primary mechanism of surfactant flooding is the reduction of interfacial tension (IFT) between the oil and the injected water (brine). fastercapital.comresearchgate.net By lowering this tension, the surfactant allows the water to displace the oil from the pores of the rock more effectively. Triethylene glycol monoheptyl ether, as a non-ionic surfactant, is well-suited for this application. Its amphiphilic structure allows it to reduce oil-water IFT, potentially forming microemulsions that help to solubilize and transport the crude oil.

Research into EOR has explored the use of various surfactants and co-surfactants to optimize oil recovery under different reservoir conditions (e.g., high temperature and salinity). researchgate.netmdpi.com Notably, triethylene glycol (the parent compound) has been used as a co-surfactant in the development of high-temperature microemulsions for EOR in tight oil reservoirs. mdpi.com The presence of organic additives like alcohols and glycol ethers can also influence the micellization behavior of surfactant systems, which is a key aspect of designing effective EOR fluids. researchgate.net Given its surfactant properties and the established use of its parent glycol in EOR formulations, triethylene glycol monoheptyl ether represents a strong candidate for use in surfactant-polymer flooding systems to improve oil mobility and sweep efficiency. researchgate.net

Application as a Solvent in Nanoparticle Synthesis and Morphology Control

The synthesis of nanoparticles with controlled size and shape is a major focus of nanotechnology, as these properties dictate the material's ultimate function. The solvent used during synthesis plays a crucial role in this process, influencing reaction kinetics, precursor solubility, and the stabilization of the newly formed nanoparticles.

While direct studies on triethylene glycol monoheptyl ether are limited, research on the closely related triethylene glycol monobutyl ether provides significant insight into its potential role. This compound has been successfully used as a solvent in the thermal decomposition synthesis of superparamagnetic iron oxide nanoparticles. atamanchemicals.com The study highlighted that using this glycol ether as a solvent resulted in smaller average crystal sizes and higher saturation magnetization compared to using a conventional hydrocarbon solvent. atamanchemicals.com This demonstrates that glycol ether solvents can be highly suitable for producing nanoparticles with desired properties and for enabling larger-scale production at lower temperatures. atamanchemicals.com

The mechanism by which glycol ether solvents like triethylene glycol monoheptyl ether can control nanoparticle synthesis involves several factors:

High Boiling Point: Allows for higher reaction temperatures, which can influence crystallinity.

Coordinating Ability: The ether and alcohol groups can coordinate to the surface of the growing nanoparticles, acting as capping agents that prevent aggregation and control the final particle size.

Solvency: They can effectively dissolve both the inorganic precursors and the organic capping agents used in the synthesis.

Therefore, triethylene glycol monoheptyl ether is a promising solvent for the synthesis of various metal and metal oxide nanoparticles, offering a means to control particle morphology and properties.

Specialized Chemical Synthesis and Reaction Media Applications

Triethylene glycol monoheptyl ether, owing to its distinct molecular structure featuring a polar triethylene glycol chain and a nonpolar heptyl group, possesses amphiphilic properties that make it a valuable compound in specialized chemical syntheses and as a reaction medium. Its utility stems from its excellent solvency for a wide range of substances, high boiling point, and chemical stability. sigmaaldrich.cnchemicalland21.com Like other glycol ethers containing a hydroxyl group, it can also act as a chemical intermediate, participating in reactions such as esterification, etherification, and the production of polyether alcohols. sigmaaldrich.cnchemicalland21.com

Its function as a high-boiling-point solvent is particularly advantageous in reactions requiring elevated temperatures. This characteristic is leveraged in various applications, including the synthesis of advanced materials. For instance, the closely related Triethylene glycol monobutyl ether (TEGMBE) is employed as a high-boiling solvent in the synthesis of nanoparticles. atamanchemicals.comsigmaaldrich.comresearchgate.net Research into the thermal decomposition of an iron-oleate complex to produce superparamagnetic iron oxide nanoparticles (SPIONs) highlights the effectiveness of this class of glycol ether as a reaction solvent. researchgate.net

In a comparative study, using a triethylene glycol ether derivative as the solvent instead of a standard hydrocarbon solvent (1-hexadecene) resulted in nanoparticles with a smaller crystal size and higher saturation magnetization, which are critical properties for applications in magnetic storage and biomedical imaging. researchgate.net The study also noted that the crystallinity and particle size of the resulting nanoparticles could be controlled by adjusting the concentration of oleic acid within the triethylene glycol ether solvent. researchgate.net

The table below summarizes the research findings from the synthesis of superparamagnetic iron oxide nanoparticles using different solvents.

| Parameter | Triethylene Glycol Monobutyl Ether (TREGBE) | 1-Hexadecene |

|---|---|---|

| Average Crystal Size | 8.27 ± 0.7 nm | 9.1 ± 2.1 nm |

| Saturation Magnetization (Ms) | 58.0 emu/g | 53.6 emu/g |

| Key Observation | Resulted in smaller, more magnetic nanoparticles. | Produced larger nanoparticles with lower magnetization. |

The amphiphilic nature of Triethylene glycol monoheptyl ether also suggests its potential use as a phase-transfer catalyst or in micellar catalysis. chemicalland21.com Phase-transfer catalysts facilitate the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). The structure of Triethylene glycol monoheptyl ether, with its water-soluble glycol end and oil-soluble heptyl tail, is ideal for shuttling reactive species across the phase boundary, potentially increasing reaction rates and yields. While specific studies on the heptyl derivative are not prevalent, other oligoethylene glycol diethers (glymes) are known to be effective in this capacity, particularly in organometallic chemistry for reactions like Suzuki and Stille couplings. atamanchemicals.com

Furthermore, the dual functionality of the glycol ether structure is utilized in the synthesis and modification of polymers. For example, the related Triethylene glycol monomethyl ether has been used as a reagent to modify anthraquinone (B42736) for redox flow batteries and to prepare polymeric electrolytes for electrochemical devices. sigmaaldrich.com This indicates a potential role for Triethylene glycol monoheptyl ether in developing advanced polymers where its specific chain length could be used to fine-tune properties like solubility, flexibility, and ion conductivity.

Advanced Analytical and Characterization Techniques for Triethylene Glycol Monoheptyl Ether Research

Chromatographic Method Development for Quantitative Analysis in Complex Matrices

The quantitative analysis of Triethylene glycol monoheptyl ether, particularly within complex matrices such as cosmetic formulations or industrial process streams, relies heavily on chromatographic techniques. Both gas chromatography (GC) and liquid chromatography (LC) are powerful tools for the separation and quantification of glycol ethers. mdpi.com

For GC analysis, a high-polarity chromatographic column, such as one packed with polyethylene (B3416737) glycol (PEG), is often preferred. mdpi.com This type of stationary phase provides high selectivity for polar analytes like glycol ethers, enabling satisfactory separation and peak resolution without the need for derivatization. mdpi.com When coupled with a mass spectrometer (GC-MS), this method offers excellent selectivity and sensitivity, allowing for the detection of trace levels of the target compound. mdpi.com The electron impact (EI) ionization mode is commonly used, and monitoring specific ions in selected ion monitoring (SIM) mode can further enhance sensitivity and selectivity. mdpi.com A typical GC-MS method would involve a temperature ramp to effectively separate a range of glycol ethers and their derivatives. mdpi.com

Reversed-phase liquid chromatography (RP-LC) is another viable technique, especially when dealing with samples that are not amenable to GC analysis. acs.org When paired with detectors like an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS), RP-LC can effectively quantify polyethylene glycol ethers. acs.org The choice of mobile phase, often a gradient of water and an organic solvent like acetonitrile, is critical for achieving optimal resolution between different glycol ether oligomers and other components in the matrix. acs.orgresearchgate.net For complex mixtures, derivatization of the hydroxyl end group of the glycol ether can be employed to enhance detection by UV or fluorescence detectors. d-nb.info

The table below outlines typical starting parameters for chromatographic analysis of glycol ethers, which can be adapted for Triethylene glycol monoheptyl ether.

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |

|---|---|---|

| Column | High-polarity PEG column (e.g., Rxi®-1301Sil MS) gcms.czrestek.com | C18 reversed-phase column gcms.cz |

| Mobile/Carrier Gas | Helium mdpi.com | Acetonitrile/Water gradient gcms.cz |

| Detector | Mass Spectrometry (MS) mdpi.com, Flame Ionization Detector (FID) nih.gov | Mass Spectrometry (MS) acs.orgresearchgate.net, Evaporative Light Scattering Detector (ELSD) acs.orgresearchgate.net, Refractive Index Detector (RID) researchgate.net |

| Injector Temperature | ~240 °C mdpi.com | Ambient or controlled |

| Oven/Column Temperature | Temperature ramp (e.g., 40 °C to 240 °C) mdpi.com | Controlled, e.g., 30 °C gcms.cz |

Spectroscopic Elucidation of Structure and Interactions (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural confirmation of Triethylene glycol monoheptyl ether and for probing its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for verifying the molecular structure of C7E3.

¹H NMR: The proton NMR spectrum would show characteristic signals for the heptyl chain and the triethylene glycol moiety. The terminal methyl group of the heptyl chain would appear as a triplet at approximately 0.9 ppm. The methylene (B1212753) groups of the heptyl chain would produce multiplets in the range of 1.2-1.6 ppm. The protons on the carbons adjacent to the ether oxygens are shifted downfield to the 3.4-3.7 ppm region. researchgate.net The terminal hydroxyl proton would appear as a singlet, with its chemical shift being dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum provides a distinct signal for each carbon atom in a unique chemical environment. irisotope.com The chemical shifts for the carbons in the ethylene (B1197577) glycol units typically appear in the range of 60-72 ppm. wisc.edu The carbons of the heptyl group would have signals at lower field, with the terminal methyl carbon appearing at around 14 ppm. The carbon atom attached to the terminal hydroxyl group would be in the region of 61 ppm, while the carbon of the heptyl chain bonded to the ether oxygen would be around 71 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in C7E3. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the terminal hydroxyl group. researchgate.net Strong C-O single bond stretching vibrations are expected in the 1050-1150 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the alkyl chain appear between 2850 and 3000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of C7E3. In electron ionization (EI) mass spectrometry, the molecular ion peak may be weak or absent. Characteristic fragment ions arise from the cleavage of the C-O and C-C bonds. Common fragments for polyethylene glycol ethers include ions at m/z 45, 59, 73, 87, and 101, corresponding to [C₂H₅O]⁺, [C₂H₅O₂]⁺, [C₃H₇O₂]⁺, [C₄H₉O₂]⁺, and [C₄H₉O₃]⁺ respectively. nih.gov The fragmentation of the heptyl chain would also produce a series of alkyl fragments.

| Spectroscopic Technique | Expected Key Features for Triethylene Glycol Monoheptyl Ether |

|---|---|

| ¹H NMR | - Triplet ~0.9 ppm (terminal CH₃ of heptyl)

|

| ¹³C NMR | - Signal ~14 ppm (terminal CH₃ of heptyl)

|

| IR | - Broad O-H stretch (3200-3600 cm⁻¹)

|

| Mass Spectrometry (EI) | - Characteristic ether fragments (m/z 45, 59, 73, 87, 101)

|

Calorimetric and Thermogravimetric Analysis for System Stability and Transitions

Calorimetric techniques such as Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to study the thermal stability and phase transitions of Triethylene glycol monoheptyl ether.

Differential Scanning Calorimetry (DSC): DSC can be used to determine phase transition temperatures, such as melting and boiling points, and to study the phase behavior of C7E3 in mixtures, for instance with water. For the Triethylene glycol monoheptyl ether/water system, a critical demixing point has been identified at 296.46 K (23.31 °C) for a surfactant mass fraction of 0.1. youtube.com This indicates the temperature above which the surfactant and water are no longer fully miscible at that concentration, leading to phase separation.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. For polyethylene glycols, thermal degradation in a nitrogen atmosphere typically begins at higher temperatures compared to in an air atmosphere. researchgate.net In nitrogen, significant weight loss for PEG often starts around 340-450 °C, while in air, it can begin as low as 170-380 °C. researchgate.net The decomposition of C7E3 is expected to follow a similar pattern, with the thermal stability being influenced by the presence of oxygen. The evolved gases during decomposition can be further analyzed by coupling the TGA to a mass spectrometer or an FTIR spectrometer. acs.org

| Analytical Technique | Parameter Measured | Typical Findings for Glycol Ethers |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Phase transition temperatures (e.g., critical demixing point) | Critical demixing point for C7E3/water system at 296.46 K. youtube.com |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature | Degradation starts at lower temperatures in air vs. nitrogen. researchgate.net For PEG, onset of degradation in N₂ is ~340-450 °C. researchgate.net |

Light Scattering (DLS, SLS) and Small-Angle X-ray Scattering (SAXS) for Self-Assembly Characterization

Light scattering and small-angle X-ray scattering are powerful techniques for investigating the self-assembly of Triethylene glycol monoheptyl ether in solution, particularly the formation and characteristics of micelles.

Dynamic Light Scattering (DLS): DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a solution. This information can be used to determine the hydrodynamic radius of micelles and their size distribution. nih.gov DLS is widely used to characterize micelle formation and can provide information on the critical micelle concentration (CMC) by monitoring changes in scattering intensity or diffusion coefficients as a function of surfactant concentration. irisotope.comsynchrotron-soleil.fr

Static Light Scattering (SLS): SLS measures the time-averaged intensity of scattered light as a function of angle and concentration. This technique can be used to determine the weight-average molecular weight of the micelles, the second virial coefficient (which provides information on inter-micellar interactions), and the radius of gyration.

Small-Angle X-ray Scattering (SAXS): SAXS is a technique that provides structural information about nanoscale objects by analyzing the elastic scattering of X-rays at very small angles. wisc.edu It is particularly useful for determining the shape and size of micelles, as well as the internal structure of self-assembled phases like lamellar or hexagonal phases. acs.orgelectrochemsci.org By fitting the scattering data to theoretical models, one can obtain detailed information about the dimensions of the micellar core and shell. researchgate.net

| Technique | Information Obtained | Application to C7E3 Research |

|---|---|---|

| Dynamic Light Scattering (DLS) | Hydrodynamic radius, size distribution, CMC determination. irisotope.comnih.gov | Characterizing the size and polydispersity of C7E3 micelles. |

| Static Light Scattering (SLS) | Micellar molecular weight, radius of gyration, inter-micellar interactions. | Determining the aggregation number of C7E3 micelles. |

| Small-Angle X-ray Scattering (SAXS) | Shape, size, and internal structure of self-assembled aggregates. wisc.edu | Elucidating the morphology of C7E3 micelles and other liquid crystalline phases. |

Ultrasonic Spectrometry for Studying Micelle Kinetics and Concentration Fluctuations

Ultrasonic spectrometry is a powerful technique for investigating the dynamics of micellar solutions, including the kinetics of micelle formation and monomer exchange. mdpi.comgamry.com By measuring the absorption of ultrasound over a wide range of frequencies, information on relaxation processes occurring in the solution can be obtained.

In aqueous solutions of triethylene glycol alkyl ethers, ultrasonic spectra often reveal multiple relaxation regions. mdpi.comgamry.com At concentrations above the CMC, a relaxation process is typically observed that is attributed to the exchange of monomeric surfactant molecules between the micelles and the surrounding solution. mdpi.comgamry.com The kinetics of this process can be modeled to determine the forward and backward rate constants for monomer association and dissociation. mdpi.com

Another relaxation phenomenon observed in these systems is related to fluctuations in the local micelle concentration, especially near the critical demixing point. youtube.com The analysis of these fluctuations can provide insights into the interactions between micelles. For the C7E3/water system, broadband ultrasonic spectra have shown a noncritical relaxation reflecting monomer exchange and a critical term due to concentration fluctuations. youtube.com

| Phenomenon Studied | Information from Ultrasonic Spectrometry | Findings for Triethylene Glycol Ethers |

|---|---|---|

| Micelle Kinetics | Rate constants for monomer exchange (association/dissociation). mdpi.com | Relaxation due to monomer exchange between micelles and bulk solution is observed. mdpi.comgamry.com |

| Concentration Fluctuations | Information on inter-micellar interactions and proximity to critical points. | Critical fluctuations in local micelle concentration are detected, especially near the demixing temperature. youtube.com |

Electrochemical Characterization at Electrode Interfaces

Electrochemical methods are used to study the behavior of Triethylene glycol monoheptyl ether at electrode-solution interfaces. This is relevant for applications where C7E3 may be used as a corrosion inhibitor, a component in electrochemical sensors, or in formulations that come into contact with metallic surfaces.

Electrochemical Impedance Spectroscopy (EIS): EIS is a sensitive technique for probing interfacial phenomena. nih.gov By applying a small amplitude AC potential at different frequencies and measuring the resulting current, an impedance spectrum is generated. This spectrum can be modeled using an equivalent electrical circuit to extract parameters such as the double-layer capacitance, charge transfer resistance, and solution resistance. figshare.com The adsorption of a non-ionic surfactant like C7E3 onto an electrode surface will alter the double-layer capacitance and may increase the charge transfer resistance, indicating the formation of an insulating layer that can inhibit corrosion. gamry.com

Cyclic Voltammetry (CV): CV is used to study the redox behavior of species in solution and to characterize the modification of electrode surfaces. While C7E3 itself is not typically electroactive within the normal potential window of aqueous solutions, its adsorption on the electrode can block or modify the electrochemical response of other redox-active species. In studies of polyethylene glycol-based electrolytes, CV has been used to determine the electrochemical stability window and to investigate the formation of stable interfaces at the electrode surface.

| Electrochemical Technique | Principle | Application to C7E3 Research |

|---|---|---|

| Electrochemical Impedance Spectroscopy (EIS) | Measures the impedance of a system over a range of frequencies to probe interfacial properties. nih.gov | Characterizing the adsorption of C7E3 on electrode surfaces and its effect on corrosion inhibition. gamry.com |

| Cyclic Voltammetry (CV) | Measures the current response to a linearly cycled potential sweep to study redox processes. | Assessing the effect of adsorbed C7E3 on the electrochemical behavior of other species and determining the electrochemical stability of C7E3-containing systems. |

Theoretical and Computational Investigations of Triethylene Glycol Monoheptyl Ether

Molecular Dynamics Simulations of Triethylene Glycol Monoheptyl Ether in Various Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to study the behavior of molecules and materials at an atomic level. These simulations can provide detailed insights into the dynamics and structural evolution of substances like triethylene glycol monoheptyl ether (C7E3) in different environments.

In the context of glycol ethers, MD simulations have been employed to understand the thermoresponsive behavior of related polymers. For instance, simulations of poly(glycidyl ether)s with oligooxyethylene side chains have been conducted in NPT (constant number of molecules, pressure, and temperature) ensembles to observe their dynamics at various temperatures. mdpi.com Such studies are crucial as they can help in designing polymers with specific lower critical solution temperatures (LCST) for applications like drug delivery. mdpi.com The insights gained from these simulations on similar but more complex systems can be extrapolated to understand the behavior of individual C7E3 molecules.

Simulations of ethylene (B1197577) glycol in aqueous solutions have revealed the significant role of the solvent in determining the conformation of the glycol molecules. rsc.org In water, ethylene glycol tends to adopt an extended conformation, while in a less polar solvent like xenon, it tends to fold. rsc.org This is attributed to the formation of intermolecular hydrogen bonds with water. rsc.org Similar effects are expected for C7E3, where the triethylene glycol head would interact extensively with water, while the heptyl tail would exhibit hydrophobic behavior.

The study of hydrogen bond networks in liquid ethylene glycol through MD simulations has shown that while hydrogen bonds break and reform frequently, with a half-life of about 1.5 picoseconds due to rotational and vibrational motions, a significant portion of these bonds are reformed. nih.gov The irreversible breaking of these bonds due to diffusion occurs over a much longer timescale, with a half-life of approximately 80.3 picoseconds. nih.gov This detailed understanding of hydrogen bonding is fundamental to comprehending the behavior of C7E3 in aqueous environments.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a means to investigate the electronic structure and reactivity of molecules like triethylene glycol monoheptyl ether from first principles. These methods can provide insights into the molecule's geometry, charge distribution, and potential reaction pathways.

Furthermore, quantum calculations can elucidate the reactivity of the molecule in various chemical reactions. Triethylene glycol monoheptyl ether can undergo oxidation, reduction, and substitution reactions. Quantum chemical calculations can predict the most likely sites for these reactions by analyzing the molecule's electron density and frontier molecular orbitals (HOMO and LUMO). For example, the hydroxyl group would be a likely site for oxidation.

Predictive Modeling of Phase Behavior and Self-Assembly Processes

Predictive modeling is essential for understanding and forecasting the phase behavior and self-assembly of surfactants like triethylene glycol monoheptyl ether. As a non-ionic surfactant, C7E3 exhibits amphiphilic properties, leading to the formation of micelles in aqueous solutions.

The critical micelle concentration (CMC) is a key parameter characterizing the onset of self-assembly. For triethylene glycol monoheptyl ether, the CMC has been experimentally determined to be in the range of 0.0066 to 0.007 mass fraction at temperatures between 288.15 K and 298.15 K. Computational models can be developed to predict the CMC based on the molecular structure. These models often consider the hydrophobic and hydrophilic contributions to the free energy of micellization.

The phase behavior of glycol-containing systems is also of significant industrial interest, particularly in natural gas processing. researchgate.net Models have been developed to predict the phase behavior of ternary and quaternary systems containing CO2 and glycols, which are crucial for designing processes like carbon capture and storage. researchgate.net While these studies focus on triethylene glycol (TEG) itself, the methodologies can be adapted to include the effects of the alkyl chain in C7E3.

Molecular dynamics simulations are also a powerful tool for modeling self-assembly. By simulating a system of C7E3 molecules in water, researchers can observe the spontaneous formation of micelles and other aggregates, providing insights into their structure, size, and dynamics. These simulations can also predict the phase diagram of the C7E3-water system, including the critical demixing point, which has been experimentally observed at 296.46 K (23.31°C).

Structure-Property Relationship Studies via Computational Chemistry

Computational chemistry provides a framework for establishing relationships between the molecular structure of triethylene glycol monoheptyl ether and its macroscopic properties. By systematically modifying the molecular structure in silico, researchers can predict how these changes will affect properties such as its solvency, surface tension, and viscosity.

The amphiphilic nature of C7E3, arising from its hydrophilic triethylene glycol head and hydrophobic heptyl tail, is the primary determinant of its properties as a non-ionic surfactant. Computational models can quantify the hydrophobic and hydrophilic contributions to properties like the hydrophilic-lipophilic balance (HLB), which is a key indicator of a surfactant's behavior.

For example, by comparing C7E3 to other glycol ethers with different alkyl chain lengths or ethylene glycol unit numbers, structure-property relationships can be established. A longer alkyl chain would increase hydrophobicity, likely lowering the CMC and affecting its phase behavior. Conversely, a larger number of ethylene glycol units would increase hydrophilicity.

Computational tools can also predict physical properties. For the related compound triethylene glycol monomethyl ether, computed properties such as molecular weight (164.20 g/mol ) and XLogP3 (-1) are available. nih.gov Similar calculations for C7E3 would provide valuable data for its characterization and for predicting its behavior in various applications.

Development and Validation of Force Fields for Glycol Ether Simulations

Accurate molecular dynamics simulations rely on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. The development and validation of force fields specifically for glycol ethers are crucial for obtaining reliable simulation results.

Several force fields have been developed and used for simulating ethylene glycol and its polymers, such as the OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) force field. nih.gov Studies have shown that different OPLS-based force fields can lead to varying results in terms of angular and hydrogen-bond distributions in liquid ethylene glycol, highlighting the importance of careful force field selection and validation. nih.gov

More advanced approaches, such as machine-learned force fields, are being developed to improve the accuracy of simulations. researchgate.netarxiv.org These methods train a model on high-level quantum mechanical calculations to create a force field that can reproduce quantum-chemical accuracy at a fraction of the computational cost. arxiv.org For example, a charge recursive neural network (QRNN) model has been developed for ethylene glycol oligomers, showing good agreement with experimental data. researchgate.net

Coarse-graining is another strategy to simulate larger systems over longer timescales. nih.govresearchgate.net In this approach, groups of atoms are represented as single beads. Force fields like MARTINI have been used for coarse-grained simulations of PEG-based systems. nih.govresearchgate.net Developing and validating both all-atom and coarse-grained force fields for triethylene glycol monoheptyl ether are essential steps to enable accurate and predictive simulations of its behavior in various environments.

Environmental Behavior and Sustainable Chemistry of Triethylene Glycol Monoheptyl Ether Excluding Toxicity

Biodegradation Pathways and Mechanisms in Environmental Compartments

Environmental Transport and Fate Modeling

Comprehensive environmental transport and fate modeling studies specifically for triethylene glycol monoheptyl ether are not available in the reviewed literature. Such models, which predict the movement and persistence of chemicals in the environment, would require empirical data on properties like soil sorption/desorption coefficients, Henry's Law constant, and rates of degradation under different environmental conditions. While its solubility in water suggests potential for transport in aqueous systems, dedicated modeling has not been conducted.

Green Synthesis and Sustainable Production Considerations

The conventional synthesis of triethylene glycol monoheptyl ether involves the ethoxylation of heptyl alcohol with ethylene (B1197577) oxide, or the etherification of triethylene glycol with a heptyl derivative. A significant challenge in this process is achieving selective mono-etherification to avoid the production of di- and polyethers, which would necessitate extensive purification steps like distillation to isolate the desired compound.

Currently, there is a lack of published research focusing on "green" or sustainable synthesis routes for this specific compound. Green chemistry principles would encourage the use of renewable feedstocks, less hazardous reagents, and more energy-efficient catalytic processes to minimize waste and environmental impact.

Table 1: General Synthesis of Triethylene Glycol Monoheptyl Ether

| Method | Reactants | Key Challenge |

|---|---|---|

| Ethoxylation | Heptyl alcohol, Ethylene oxide | Achieving selective monoether formation |

Role in Sustainable Chemical Processes and Waste Stream Reduction

The documented applications of triethylene glycol monoheptyl ether are primarily as a non-ionic surfactant, a solvent, and a component in micellar systems. One potential, though not extensively researched, environmental application is in bioremediation, where it could act as a solvent to extract pollutants from contaminated sites. However, detailed studies or established processes demonstrating its role in waste stream reduction or as part of a sustainable chemical process are not found in the current body of scientific literature. Its use as a solvent in formulations for active ingredients and as a wetting agent in the textile industry has been noted, but these applications are not inherently categorized as sustainable without a broader life-cycle assessment.

Future Research Directions and Interdisciplinary Opportunities

Integration of Triethylene Glycol Monoheptyl Ether in Emerging Nanotechnology Applications

The unique properties of surfactants are integral to the advancement of nanotechnology, where they function as stabilizers, templating agents, and key components in nano-emulsion formation. ijcmas.comnih.gov While research has specifically highlighted the use of a related compound, triethylene glycol monobutyl ether (TEGMBE), as a solvent in the synthesis of superparamagnetic iron oxide nanoparticles, the potential for triethylene glycol monoheptyl ether in this domain remains a compelling area for exploration. atamanchemicals.comresearchgate.netsigmaaldrich.com

Future research could focus on leveraging the specific chain length of the heptyl group in triethylene glycol monoheptyl ether for the controlled synthesis of nanoparticles. The surfactant-to-metal precursor ratio can influence the size distribution of nanoparticles, and the distinct amphiphilicity of triethylene glycol monoheptyl ether may offer precise control over this process. ijcmas.com Its role as a "nano-reactor" in micellar solutions could be investigated for creating constrained environments for nanoparticle synthesis. nih.gov

Furthermore, the formation of "nano-surfactants," which combine the properties of nanoparticles and surfactants, presents another research frontier. taylorfrancis.com Studies could explore the creation of novel nano-surfactants by integrating nanoparticles with triethylene glycol monoheptyl ether, potentially yielding materials with enhanced stability at high temperatures and salinities. taylorfrancis.com The stability of nanofluids, which is critical for heat transfer applications, is greatly influenced by the choice of surfactant. researchgate.net Investigating triethylene glycol monoheptyl ether's effectiveness in preventing nanoparticle aggregation and stabilizing nanofluids could unlock new applications in thermal management.

Table 1: Potential Nanotechnology Research Areas for Triethylene Glycol Monoheptyl Ether

| Research Area | Objective | Rationale |

| Nanoparticle Synthesis | To control the size, shape, and monodispersity of metallic and metal oxide nanoparticles. | The amphiphilic nature acts as a templating and stabilizing agent; the heptyl chain length may offer unique control compared to other glycol ethers. ijcmas.comnih.gov |

| Nano-emulsion Formation | To create stable, finely dispersed nano-emulsions for drug delivery or advanced material formulation. | Surfactants lower interfacial tension, reducing the energy required to form droplets and preventing coalescence. ijcmas.com |

| Nano-surfactant Development | To synthesize novel amphiphilic nanoparticles with enhanced properties. | Combining nanoparticles with triethylene glycol monoheptyl ether could create systems with superior stability and functionality. taylorfrancis.com |

| Nanofluid Stabilization | To improve the long-term stability and thermal properties of nanofluids. | Surfactants provide a physical barrier that prevents nanoparticle agglomeration, which is crucial for performance. ijcmas.comresearchgate.net |

Synergistic Effects in Blended Surfactant Systems Containing Triethylene Glycol Monoheptyl Ether

The performance of surfactants can be significantly enhanced through synergistic interactions in mixed systems. nih.gov Combining different types of surfactants, such as a non-ionic surfactant like triethylene glycol monoheptyl ether with an anionic, cationic, or zwitterionic surfactant, can lead to properties that are superior to those of the individual components. nih.govresearchgate.netresearchgate.net A key indicator of synergy is a reduction in the critical micelle concentration (CMC) of the mixture compared to the ideal value. researchgate.net

Future research should systematically investigate the synergistic effects in binary and ternary surfactant systems containing triethylene glycol monoheptyl ether. Theoretical frameworks like the regular solution theory can be applied to analyze the interaction parameters between the surfactants in the mixed micelles. nih.gov The primary drivers for these synergistic effects are often entropic free energy contributions related to the surfactant headgroups and electrostatic interactions. researchgate.netcapes.gov.br

For instance, in a mixture of a non-ionic and an ionic surfactant, the inclusion of the non-ionic species can reduce the electrostatic repulsion between the ionic headgroups, facilitating easier micelle formation at a lower total concentration. nih.gov The difference in the cross-sectional areas of the headgroups between triethylene glycol monoheptyl ether and a potential partner surfactant is another factor that can contribute to synergistic behavior. researchgate.net Understanding these interactions could lead to the formulation of highly efficient surfactant blends for applications in detergents, emulsification, and enhanced oil recovery. nih.gov

Table 2: Factors Influencing Synergy in Mixed Surfactant Systems

| Factor | Mechanism of Synergy | Potential Research Focus with Triethylene Glycol Monoheptyl Ether |

| Electrostatic Interactions | Reduction of repulsion between ionic headgroups by non-ionic surfactant molecules. researchgate.netnih.gov | Blending with various anionic and cationic surfactants to quantify the reduction in CMC and investigate micellar properties. |

| Headgroup Size Difference | Optimized packing of surfactant molecules within the micelle. researchgate.net | Pairing with surfactants possessing significantly different headgroup sizes to study the impact on micelle geometry and stability. |

| Hydrophobic Chain Interactions | Favorable interactions between different alkyl chains in the micellar core. | Investigating mixtures with surfactants of varying chain lengths to explore the impact on the hydrophobic core and solubilization capacity. |

| Structural Asymmetry | Increased asymmetry between surfactant types often enhances synergistic effects. researchgate.net | Exploring blends with complex or specialized surfactants (e.g., gemini, polymeric) to maximize performance enhancements. |

Novel Applications in Advanced Separation Technologies and Catalysis

Glycol ethers are recognized for their utility in various industrial processes, including separation and catalysis. atamanchemicals.com For example, triethylene glycol is used to dehydrate natural gas, and triethylene glycol monobutyl ether has been proposed as a solvent for CO2 removal and as a medium for synthesizing nanoparticles, which are themselves catalysts. atamanchemicals.comsigmaaldrich.comwikipedia.org These established applications for related compounds suggest that triethylene glycol monoheptyl ether could be a valuable candidate for novel roles in advanced separation and catalytic systems.